
Atr-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-8 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase, which plays a crucial role in the DNA damage response pathway. This compound has garnered significant attention due to its ability to modulate cellular responses to DNA damage, making it a valuable tool in cancer research and therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-8 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s activity.
Final Coupling Reactions: The final step involves coupling the modified core structure with other chemical entities to achieve the desired molecular configuration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: Advanced purification methods, including chromatography and crystallization, are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Atr-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or nitration, introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Atr-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study DNA damage response pathways and the role of ataxia telangiectasia and Rad3-related protein kinase in cellular processes.
Biology: Employed in cell biology to investigate the effects of DNA damage and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA damage response pathways.
Mécanisme D'action
Atr-IN-8 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related protein kinase, a key enzyme in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cells, triggering cell cycle arrest and apoptosis. The compound specifically targets the phosphorylation of checkpoint kinase 1, a downstream effector in the pathway, thereby modulating the cellular response to DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceralasertib (AZD6738): Another inhibitor of ataxia telangiectasia and Rad3-related protein kinase with similar applications in cancer research.
VE-822: A selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase used in combination with other chemotherapeutic agents.
M6620 (VX-970):
Uniqueness
Atr-IN-8 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for ataxia telangiectasia and Rad3-related protein kinase and its ability to modulate DNA damage response pathways make it a valuable tool in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C20H22N6O2S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
6-imino-4-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)spiro[5H-thieno[3,4-d]pyrimidine-7,1'-cyclopropane] 6-oxide |
InChI |
InChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1 |
Clé InChI |
BDLXFFHYBQKLJW-ICTCQJIBSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |
SMILES canonique |
CC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


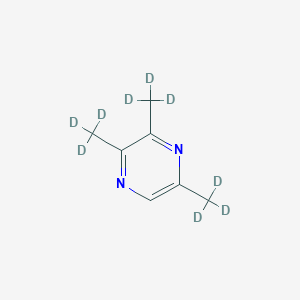
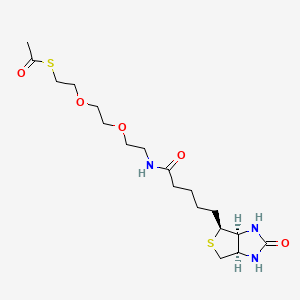
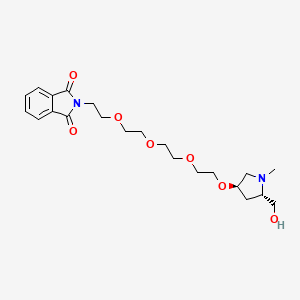
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
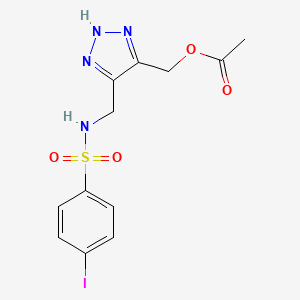
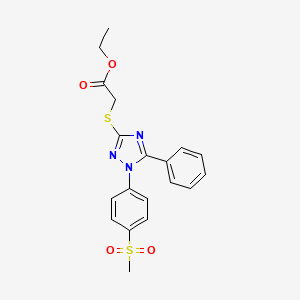
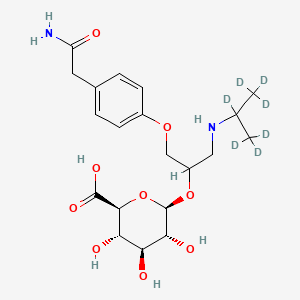
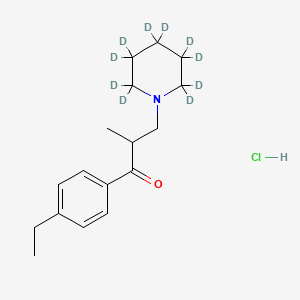



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
